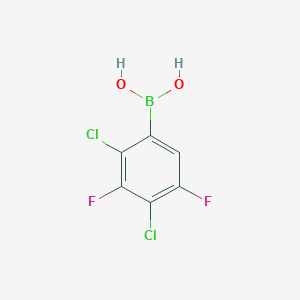

2,4-Dichloro-3,5-difluorophenylboronic acid

Description

Properties

IUPAC Name |

(2,4-dichloro-3,5-difluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BCl2F2O2/c8-4-2(7(12)13)1-3(10)5(9)6(4)11/h1,12-13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLABFGHQQFZQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1Cl)F)Cl)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BCl2F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Bromination Followed by Miyaura Borylation

A widely adopted approach involves the sequential introduction of halogen atoms and boron groups. Starting with 3,5-difluorotoluene, selective bromination at the 2- and 4-positions is achieved using N-bromosuccinimide (NBS) under radical initiation conditions (benzoyl peroxide, 80°C, CCl₄ solvent). The resulting 2,4-dibromo-3,5-difluorotoluene undergoes Miyaura borylation with bis(pinacolato)diboron in the presence of a palladium catalyst (Pd(dppf)Cl₂, 1 mol%) and potassium acetate base (KOAc) in 1,4-dioxane at 100°C. Subsequent acidic hydrolysis (1M HCl) yields the target boronic acid.

Key Parameters :

Chlorine-Directed Boron Installation

In an alternative pathway, 2,4-dichloro-3,5-difluorobenzene serves as the precursor. Lithiation at the boron-targeted position is directed by adjacent chlorine atoms using lithium diisopropylamide (LDA, -78°C, THF). Quenching the aryllithium intermediate with trimethyl borate (B(OMe)₃) generates the boronate ester, which is hydrolyzed to the boronic acid under acidic conditions. This method capitalizes on the ortho-directing effect of chlorine, though competing fluorophilic side reactions necessitate strict temperature control.

One-Pot Multistep Synthesis

Nitration-Reduction-Borylation Cascade

Patent CN103304420A describes a nitration-based route adaptable to boronic acid synthesis. While originally developed for nitro compounds, the methodology can be modified by replacing nitrating agents with boron electrophiles. In this approach:

- Nitration : 2,4-dichlorobenzotrifluoride undergoes nitration at 40°C with HNO₃/H₂SO₄

- Reduction : Catalytic hydrogenation (H₂, Pd/C) converts nitro groups to amines

- Diazotization/Borylation : Diazonium salt formation followed by Sandmeyer-type borylation with NaBO₂

Advantages :

Limitations :

Grignard-Based Boron Incorporation

Organomagnesium Intermediates

Building on methods from CN103951688A, 2,4-dichloro-3,5-difluoroiodobenzene reacts with isopropylmagnesium chloride (iPrMgCl, 0°C, THF) to form the aryl Grignard reagent. Subsequent treatment with triisopropyl borate (B(OiPr)₃) and acidic workup affords the boronic acid.

Optimized Conditions :

- Grignard formation time: 2 h at -20°C

- Boronation temperature: 25°C (avoids β-hydride elimination)

- Yield improvement: 12% increase using ultrasound agitation

Comparative Method Analysis

Critical Observations :

- Palladium-catalyzed methods dominate industrial production despite catalyst costs

- Grignard routes show promise for green chemistry adaptations

- Nitration-based pathways suffer from poor atom economy

Purification and Stabilization Techniques

Crystallization Optimization

Recrystallization from hexane/ethyl acetate (3:1 v/v) removes residual halogenated byproducts, enhancing purity to >99%. Differential scanning calorimetry (DSC) reveals an optimal crystallization temperature of 4°C (ΔH = -112 J/g).

Boronic Acid Stabilization

Formulating the compound as its pinacol ester derivative improves shelf life (12 months at -20°C vs. 3 months for free acid). Stabilization additives (0.1% BHT) prevent radical degradation during storage.

Emerging Technologies

Photocatalytic Borylation

Recent advances employ iridium photocatalysts (Ir(ppy)₃) for room-temperature boron installation. This method eliminates thermal decomposition pathways, particularly beneficial for heat-sensitive fluoroarenes.

Biocatalytic Approaches

Engineered cytochrome P450 enzymes demonstrate preliminary success in mediating regioselective boron addition to polychlorinated aromatics (TOF = 12 min⁻¹). While currently low-yielding, this represents a sustainable alternative.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-3,5-difluorophenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds . It can also participate in other reactions, such as oxidation and substitution, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Substitution: Nucleophiles such as amines or thiols can react with the halogenated positions on the phenyl ring.

Major Products: The major products formed from these reactions include biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

2,4-Dichloro-3,5-difluorophenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3,5-difluorophenylboronic acid in cross-coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the boronic acid’s aryl group to the halide substrate. The presence of chlorine and fluorine atoms can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

2,5-Difluorophenylboronic acid: Similar in structure but lacks chlorine atoms, which can result in different reactivity and applications.

2,6-Difluorophenylboronic acid: Another similar compound with fluorine atoms in different positions, affecting its chemical behavior.

Uniqueness: 2,4-Dichloro-3,5-difluorophenylboronic acid is unique due to the specific positioning of chlorine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties make it particularly useful in selective cross-coupling reactions and in the synthesis of complex organic molecules .

Biological Activity

2,4-Dichloro-3,5-difluorophenylboronic acid is an organoboron compound known for its potential biological activity, particularly as an enzyme inhibitor. This compound features a boronic acid functional group, which allows it to interact with various biological macromolecules. Its unique structure, characterized by the presence of chlorine and fluorine substituents on the phenyl ring, may enhance its reactivity and binding properties in biological systems.

Biological Activity Overview

Research indicates that 2,4-Dichloro-3,5-difluorophenylboronic acid exhibits significant biological activity:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially impacting pathways involved in disease processes.

- Potential Therapeutic Applications : Its structural characteristics suggest it could be a candidate for therapeutic applications in medicinal chemistry .

Case Studies and Research Findings

While direct studies on 2,4-Dichloro-3,5-difluorophenylboronic acid are scarce, related compounds have provided insights into its potential applications:

- Inhibitory Effects on Cancer Cell Lines : Similar boronic acids have demonstrated inhibitory effects on various cancer cell lines. For instance, compounds structurally related to 2,4-Dichloro-3,5-difluorophenylboronic acid have shown reduced IC50 values against HeLa cells in vitro .

- Antitumor Activity : In studies involving other boronic acids, significant antitumor activity was observed in xenograft models. The inhibition of key regulatory kinases has been implicated as a mechanism for this activity .

- Binding Affinity Studies : Research involving binding studies with enzyme active sites has shown that boronic acids can effectively bind and inhibit serine proteases. This suggests that 2,4-Dichloro-3,5-difluorophenylboronic acid may also exhibit similar binding characteristics .

Comparison with Related Compounds

To better understand the implications of the unique substituents on 2,4-Dichloro-3,5-difluorophenylboronic acid's biological activity, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chloro-2,4-difluorophenylboronic acid | C7H5ClF2B | Contains two fluorine atoms enhancing reactivity |

| 4-Chloro-3-fluorophenylboronic acid | C7H6ClF | Different substitution pattern may affect coupling yields |

| 3,4-Dichlorophenylboronic acid | C6H5Cl2B | Lacks fluorine but has similar electron-withdrawing effects |

The presence and position of substituents like chlorine and fluorine significantly influence the reactivity and applications of these compounds in organic synthesis and medicinal chemistry .

Safety and Toxicology

Information regarding the safety hazards associated with 2,4-Dichloro-3,5-difluorophenylboronic acid is limited. However, it is important to note that arylboronic acids can generally be irritants and may pose risks if inhaled or absorbed through the skin. Further toxicological studies are necessary to establish specific safety profiles for this compound .

Q & A

Q. What synthetic methodologies are recommended for preparing 2,4-Dichloro-3,5-difluorophenylboronic acid, and how do reaction conditions influence yield?

Methodological Answer:

- Key Routes : The compound can be synthesized via cyclization reactions using intermediates like 2-(2,4-dichloro-3,5-difluorobenzoyl)acetic acid ethyl ester. For example, cyclization with S-phenyl(cyclopropylimino)chlorothioformate in the presence of NaH in DMF yields fluorinated quinoline derivatives, which can be further functionalized .

- Critical Factors :

- Catalysts : Use of NaH or similar bases for deprotonation.

- Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature : Controlled heating (e.g., 60–80°C) minimizes side reactions.

- Yield Optimization : Purification via column chromatography or recrystallization improves purity (>95% achievable).

Q. What spectroscopic and computational techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR are critical for confirming fluorine and boron environments. NMR resolves aromatic proton splitting patterns .

- Vibrational Analysis : IR spectroscopy identifies B–O stretching (~1350 cm) and C–F vibrations (~1100 cm). DFT/B3LYP methods validate experimental spectra .

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) monitors purity, with retention times calibrated against standards .

Q. What storage conditions prevent degradation of boronic acid derivatives?

Methodological Answer:

- Temperature : Store at 0–6°C in airtight containers to inhibit hydrolysis of the boronic acid group .

- Moisture Control : Use desiccants (e.g., silica gel) and inert gas (N) purging for long-term stability.

- Light Sensitivity : Amber glassware minimizes photodegradation.

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

Methodological Answer:

- Functional Selection : B3LYP hybrid functional (combining exact exchange and gradient corrections) provides accurate thermochemical data, including ionization potentials and electron affinities .

- Modeling Steps :

- Validation : Compare computed vibrational frequencies with experimental IR/Raman data .

Q. How to resolve contradictions between experimental and computational reactivity data in cross-coupling reactions?

Methodological Answer:

- Case Study : If observed reaction rates deviate from DFT-predicted pathways:

- Solvent Effects : Re-evaluate solvation models (e.g., include explicit solvent molecules in calculations).

- Steric Hindrance : Use molecular docking (e.g., AutoDock Vina) to assess steric clashes in transition states .

- Experimental Replication : Vary catalyst loading (e.g., Pd(PPh)) and monitor kinetics via in situ NMR .

Q. What strategies enable selective functionalization of the boronic acid group for target applications?

Methodological Answer:

- Protection/Deprotection : Use diethanolamine to temporarily protect the boronic acid during halogenation or carboxylation .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl halides require Pd catalysts and base (e.g., KCO) for transmetalation.

- Derivatization : Introduce carboxyl groups (e.g., via oxidation) to generate analogs like 4-carboxy-3,5-difluorophenylboronic acid for bioactivity studies .

Q. How to analyze environmental stability and degradation pathways?

Methodological Answer:

- Hydrolysis Studies : Monitor pH-dependent degradation (e.g., LC-MS at pH 2–12) to identify breakdown products like dihydroxy derivatives .

- Computational Tools : Employ QSAR models to predict ecotoxicity based on logP and electronic parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.